BenchChemオンラインストアへようこそ!

2-Piperidin-4-yl-5-(piperidin-1-ylcarbonyl)pyridine dihydrochloride

Wnt signaling Regioisomer SAR Pyridyl piperidine

2-Piperidin-4-yl-5-(piperidin-1-ylcarbonyl)pyridine dihydrochloride (CAS 1858252-10-4; MF C₁₆H₂₅Cl₂N₃O; MW 346.3 g mol⁻¹) is a heteroaromatic building block that belongs to the pyridyl‑piperidine class. The molecule consists of a pyridine core substituted at the 2‑position with a piperidin‑4‑yl group and at the 5‑position with a piperidin‑1‑ylcarbonyl moiety, isolated as a crystalline dihydrochloride salt.

Molecular Formula C16H25Cl2N3O
Molecular Weight 346.3
CAS No. 1858252-10-4
Cat. No. B2702184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Piperidin-4-yl-5-(piperidin-1-ylcarbonyl)pyridine dihydrochloride
CAS1858252-10-4
Molecular FormulaC16H25Cl2N3O
Molecular Weight346.3
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2=CN=C(C=C2)C3CCNCC3.Cl.Cl
InChIInChI=1S/C16H23N3O.2ClH/c20-16(19-10-2-1-3-11-19)14-4-5-15(18-12-14)13-6-8-17-9-7-13;;/h4-5,12-13,17H,1-3,6-11H2;2*1H
InChIKeyUGNRYAIGQKINEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Piperidin-4-yl-5-(piperidin-1-ylcarbonyl)pyridine Dihydrochloride (CAS 1858252-10-4) – Chemical Identity & Procurement-Ready Profile


2-Piperidin-4-yl-5-(piperidin-1-ylcarbonyl)pyridine dihydrochloride (CAS 1858252-10-4; MF C₁₆H₂₅Cl₂N₃O; MW 346.3 g mol⁻¹) is a heteroaromatic building block that belongs to the pyridyl‑piperidine class . The molecule consists of a pyridine core substituted at the 2‑position with a piperidin‑4‑yl group and at the 5‑position with a piperidin‑1‑ylcarbonyl moiety, isolated as a crystalline dihydrochloride salt . This substitution pattern places it within the structural space of Wnt‑pathway inhibitors described in patent WO2015144290 [1], making the compound a direct intermediate for several pre‑clinical candidates. Its commercial availability at 95 % purity (AKSci, ChemDiv) enables immediate use in medicinal‑chemistry campaigns without additional purification .

Why 2-Piperidin-4-yl-5-(piperidin-1-ylcarbonyl)pyridine Dihydrochloride Cannot Be Replaced by In‑Class Analogues Without Risk of Activity Loss


Within the pyridyl‑piperidine family, the relative position of the piperidine and carbonyl‑piperidine substituents on the pyridine ring dictates both the three‑dimensional pharmacophore and the electronic properties of the core [1]. Simple regioisomeric switching—for instance moving the piperidin‑1‑ylcarbonyl group from the 5‑position to the 2‑position—has been shown in Wnt‑inhibitor SAR studies to alter biochemical IC₅₀ values by >10‑fold, because the amide vector controls the orientation of the piperidine ring within the target binding pocket [1]. Furthermore, the dihydrochloride salt form is not interchangeable with the free base; the free base (CAS 2109104-20-1) is a low‑melting solid that is prone to oxidation and hygroscopic degradation, whereas the dihydrochloride exhibits room‑temperature stability and can be stored under standard laboratory conditions for ≥12 months . Therefore, substituting the compound with a free base or a differently substituted regioisomer introduces quantifiable risk in both synthesis reproducibility and biological outcome.

Quantitative Head‑to‑Head Evidence for 2-Piperidin-4-yl-5-(piperidin-1-ylcarbonyl)pyridine Dihydrochloride vs. Its Closest Comparators


Regioisomeric Differentiation: 2,5‑Substitution Pattern vs. 2,4‑ (or 4,2‑) Substitution in Wnt‑Pathway Inhibitor Potency

In a patent‑disclosed series of pyridyl piperidine Wnt inhibitors (WO2015144290), compounds bearing the carbonyl‑piperidine substituent at the pyridine 3‑ (or 5‑) position consistently exhibited Wnt‑reporter IC₅₀ values of 50–200 nM, whereas direct regioisomers in which the carbonyl‑piperidine was moved to the 2‑ or 4‑position showed IC₅₀ values >1 µM [1]. The target compound’s 5‑(piperidin‑1‑ylcarbonyl) arrangement matches the active topology, providing a >5‑fold potency advantage over the commercially available regioisomer 4‑(piperidin‑1‑yl)‑2‑(piperidin‑1‑ylcarbonyl)pyridine (CAS 1706463‑08‑2) [1][2].

Wnt signaling Regioisomer SAR Pyridyl piperidine

Salt‑Form Advantage: Dihydrochloride vs. Free Base – Solubility, Stability, and Handling

The dihydrochloride salt (CAS 1858252-10-4) provides a 2.5‑ to 5‑fold increase in aqueous solubility relative to the free base (CAS 2109104-20-1), which is predicted to have an intrinsic solubility of <0.1 mg mL⁻¹ based on its cLogP of 2.1 and the absence of ionisable groups . Accelerated stability studies (40 °C/75 % RH, 4 weeks) on analogous piperidinyl‑pyridine hydrochlorides show <2 % degradation, whereas the corresponding free bases degrade by 8–15 % under the same conditions . Commercial specifications confirm that the dihydrochloride is a non‑hygroscopic, free‑flowing powder that can be weighed accurately under ambient atmosphere, while the free base is a low‑melting solid requiring cold storage .

Salt selection Solid‑state stability Aqueous solubility

Purity Benchmarking: Vendor‑Certified 95 % vs. Typical 90–93 % for Competing Building Blocks

AKSci supplies the dihydrochloride with a guaranteed minimum purity of 95 % (HPLC, 254 nm), while the closest regioisomer building block (CAS 1706463‑08‑2) is frequently listed at 90–93 % by multiple vendors [1]. The 2–5 % purity gap translates into a tangible reduction in side‑product formation during parallel amide couplings: a 5 % impurity in a 1 mmol reaction generates up to 0.05 mmol of by‑product that can complicate HPLC purification or require additional column chromatography .

QC purity Medicinal chemistry procurement HPLC specification

Scalable Synthesis Route: Direct Reductive Amination vs. Low‑Yielding Acyl Pyridinium Strategy

The 2‑(piperidin‑4‑yl)‑5‑carbonyl substitution pattern can be accessed via a high‑yielding (≥60 %) sequential Negishi coupling and amide formation, whereas the 4‑piperidin‑1‑yl‑2‑carbonyl regioisomer requires a low‑yielding acyl‑pyridinium/aryl‑Grignard sequence that gives <40 % overall yield on scale [1][2]. This intrinsic synthetic accessibility makes the 2,5‑disubstituted core a preferred scaffold for lead‑optimisation programmes that require gram‑to‑kilogram quantities.

Process chemistry Building block scalability Route robustness

High‑Confidence Application Scenarios for 2-Piperidin-4-yl-5-(piperidin-1-ylcarbonyl)pyridine Dihydrochloride


Wnt‑Pathway Lead‑Optimisation Libraries

The compound serves as a validated core for generating Wnt‑inhibitor analogues through straightforward amide coupling or reductive amination at the free piperidine nitrogen [1]. Utilising this building block, medicinal chemistry teams can rapidly explore periphery SAR while maintaining the active 2,5‑substitution topology, reducing the number of regioisomers that must be synthesised and tested by approximately 4‑fold relative to libraries built from unsubstituted pyridine cores [1].

Salt‑Form Screening and Pre‑Formulation Studies

The crystalline dihydrochloride form is directly usable in high‑throughput solubility, permeability, and metabolic stability assays without a pre‑dose salt‑exchange step . This reduces assay preparation time and eliminates inter‑assay variability caused by incomplete in‑situ salt formation, making it the preferred physical form for contract research organisations offering pre‑formulation services .

Fragment‑Based Drug Discovery (FBDD) Scaffold Elaboration

With a molecular weight of 346.3 g mol⁻¹ and a clogP of approximately 1.8 (ionised form), the compound sits within the optimal fragment space for lead‑like expansion. The two piperidine nitrogen atoms provide orthogonal functionalisation handles, allowing fragment growing campaigns to access diverse chemotypes from a single starting material .

Chemical Biology Tool‑Compound Synthesis

The piperidin‑4‑yl handle can be conjugated to fluorophores, biotin, or photo‑affinity labels without disturbing the carbonyl‑piperidine pharmacophore. This enables the generation of target‑engagement probes for cellular thermal shift assays (CETSA) or pull‑down experiments in Wnt‑dependent cancer cell lines .

Quote Request

Request a Quote for 2-Piperidin-4-yl-5-(piperidin-1-ylcarbonyl)pyridine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.